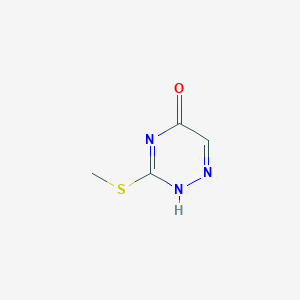

3-(methylthio)-1,2,4-triazin-5(4H)-one

描述

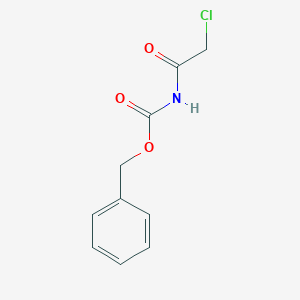

3-(methylthio)-1,2,4-triazin-5(4H)-one is a chemical compound that serves as a building block for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The compound is characterized by the presence of a 1,2,4-triazine ring, a versatile heterocyclic structure that is a common motif in many biologically active molecules .

Synthesis Analysis

The synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one derivatives can be achieved through various synthetic routes. One such method involves the methylation of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one to produce the methylthio derivative, which can then undergo controlled hydrazination to afford a hydrazinyl derivative. This intermediate can react with different electrophiles to yield a wide variety of tetrazepine derivatives . Another approach for the synthesis of allylic derivatives involves the reaction of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one with allyl bromide catalyzed by 18-crown-6-ether at room temperature .

Molecular Structure Analysis

The molecular structure of 3-(methylthio)-1,2,4-triazin-5(4H)-one derivatives has been elucidated using various spectroscopic techniques, including 2D-NMR and X-ray crystallography. For instance, the crystal structures of isomeric pairs of 3-methylthio-5-amino-1,2,4-triazoles have been determined, revealing monoclinic and orthorhombic space groups for different isomers . Similarly, the structure of p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine has been solved, showing an almost planar conformation and stabilization by weak intermolecular hydrogen bonds and stacking interactions .

Chemical Reactions Analysis

3-(methylthio)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions to form a diverse array of compounds. For example, it can react with potassium amide in liquid ammonia to yield amino derivatives and bis-triazine compounds through a proposed SN(ANRORC) mechanism . Photokinetic experiments have also shown that the deamination reaction of 4-amino-3-methylthio-1,2,4-triazin-5(4H)-ones is dependent on the presence of oxygen and the nature of the solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(methylthio)-1,2,4-triazin-5(4H)-one derivatives are influenced by their molecular structure and substituents. The ligands derived from this compound have been used to synthesize coordination complexes with metals such as Ni(II), Cu(II), and Zn(II), which exhibit tautomerism and have been characterized by IR spectroscopy . Additionally, the photoluminescence and photocatalytic properties of metal-organic frameworks based on triazine derivatives have been investigated, demonstrating their potential for applications in light-induced processes .

科学研究应用

1. Herbicide in Vegetable Crops

- Application Summary: Metribuzin is used as a herbicide in field-grown vegetable crops like tomatoes and beets. It’s embedded in a matrix of degradable poly-3-hydroxybutyrate blended with wood flour .

- Methods of Application: The herbicide is applied to the soil and is effective in controlling weeds. The mode of herbicide delivery did not affect sugar contents .

- Results: The application of Metribuzin resulted in the highest productivity of tomatoes (2.3 kg/m²) and table beet (3.4 kg/m²), improved biometric parameters of tomato fruits and beet roots, and caused reduction in nitrate nitrogen concentrations in them .

2. Synthesis of Metribuzin Sulfate

- Application Summary: Metribuzin sulfate is synthesized for its potential as a more stable, yet equally effective, herbicide .

- Methods of Application: In an acid medium, using methyl sulfuric acid as a methylating agent, selective S-methylation, high yield of Metribuzin sulfate can be obtained .

- Results: The Metribuzin sulfate is more stable than Metribuzin; the biological activities are similar to each other .

3. Controlling Weeds in Wheat and Barley

- Application Summary: Slow-release formulations of Metribuzin are used for controlling weeds of various species in wheat and barley stands .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The specific results or outcomes are not detailed in the source .

4. Controlling Weeds in Various Species

- Application Summary: Slow-release formulations of Metribuzin and Tribenuron Methyl Herbicides are used for controlling weeds of various species in wheat and barley stands .

- Methods of Application: The herbicides are embedded in granules prepared from a mixture of degradable poly(3-hydroxybutyrate) and birch wood flour .

- Results: The constructed formulations effectively suppressed all species of weeds studied. The biological effectiveness of herbicide formulations toward intact plants in wheat and barley stands infested with weeds was close to 100%, which was significantly higher than the effect of their free forms .

5. Synthesis of Metribuzin Sulfate

- Application Summary: Metribuzin sulfate is synthesized for its potential as a more stable, yet equally effective, herbicide .

- Methods of Application: In an acid medium, using methyl sulfuric acid as a methylating agent, selective S-methylation, high yield of Metribuzin sulfate can be obtained .

- Results: The Metribuzin sulfate is more stable than Metribuzin; the biological activities are similar to each other .

6. Herbicide in Corn, Soybean and Sugarcane Fields

- Application Summary: Metribuzin is known as a broad-spectrum, high effect and low toxicity herbicide. It is used for controlling many types of weeds in corn, soybean and sugarcane fields .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The specific results or outcomes are not detailed in the source .

7. Controlling Weeds in Various Species

- Application Summary: Slow-release formulations of Metribuzin and Tribenuron Methyl Herbicides are used for controlling weeds of various species in wheat and barley stands .

- Methods of Application: The herbicides are embedded in granules prepared from a mixture of degradable poly(3-hydroxybutyrate) and birch wood flour .

- Results: The constructed formulations effectively suppressed all species of weeds studied. The biological effectiveness of herbicide formulations toward intact plants in wheat and barley stands infested with weeds was close to 100%, which was significantly higher than the effect of their free forms .

8. Efficacy Influenced by Soil Properties

- Application Summary: The effect of various soil parameters on metribuzin efficacy was studied on seven soils and metribuzin adsorption was investigated in nine soils .

- Methods of Application: Soil organic-matter and clay contents were correlated with metribuzin activity .

- Results: Metribuzin was much more mobile than atrazine in a leaching study .

9. Herbicide in Corn, Soybean and Sugarcane Fields

- Application Summary: Metribuzin is known as a broad-spectrum, high effect and low toxicity herbicide. It is used for controlling many types of weeds in corn, soybean and sugarcane fields .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The specific results or outcomes are not detailed in the source .

安全和危害

This would involve discussing any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.

未来方向

This would involve discussing potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas of its chemistry that are not well understood.

属性

IUPAC Name |

3-methylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-9-4-6-3(8)2-5-7-4/h2H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFYWFHUHCUNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939356 | |

| Record name | 3-(Methylsulfanyl)-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylthio)-1,2,4-triazin-5(4H)-one | |

CAS RN |

18060-72-5 | |

| Record name | 18060-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 18060-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulfanyl)-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)

![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)

![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)